molecular formula C24H24N4O2S B10927281 2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10927281
M. Wt: 432.5 g/mol
InChI Key: RSJYNYAOVPARDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the furan and thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moieties, followed by their coupling through a series of reactions. Common reagents used in these steps include tert-butylphenol, methyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-({6-[4-(tert-butyl)phenoxy]-3-pyridinyl}amino)-2-oxoethyl]cyclopentyl}acetic acid
  • Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate

Uniqueness

2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C24H24N4O2S/c1-14-15(2)31-23-20(14)22-26-21(27-28(22)13-25-23)19-11-10-18(30-19)12-29-17-8-6-16(7-9-17)24(3,4)5/h6-11,13H,12H2,1-5H3

InChI Key

RSJYNYAOVPARDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.